Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a synthetic compound primarily utilized in pharmaceutical research and analytical chemistry. This compound is characterized by its unique molecular structure, which includes a nitro group and two chlorine atoms attached to a benzyl moiety, along with an ethyl glycine backbone. It serves as a reference standard in the synthesis and quality control of various pharmaceuticals, particularly in studies related to Anagrelide, a drug used to treat essential thrombocytosis.
The compound is synthesized from commercially available precursors through a series of chemical reactions. Its synthesis and applications have been documented in various chemical databases and research articles, highlighting its significance in scientific research and pharmaceutical development.
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is classified as an organic compound, specifically a substituted amino acid derivative. It falls under the category of glycine derivatives, which are important in biochemistry and medicinal chemistry due to their biological activity and structural diversity.
The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 typically involves several key steps:
The reactions are typically carried out under controlled conditions to ensure high yields and purity. The use of solvents, temperature control, and reaction times are critical factors that influence the success of the synthesis.
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 features a complex structure with the following characteristics:
The structure can be represented using various notations such as SMILES (Simplified Molecular Input Line Entry System) to facilitate computational analysis and database entry .
The compound's molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into its conformational properties and stability.
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. Nucleophiles such as sodium methoxide or sodium ethoxide are typically employed in substitution reactions under basic conditions.
The mechanism of action for Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is primarily studied in relation to its pharmacological applications. The compound acts as an intermediate or reference standard in drug synthesis processes, especially those targeting specific biochemical pathways involved in platelet aggregation and other cellular functions.
Studies utilizing this compound often focus on its metabolic pathways and interactions within biological systems, leveraging its carbon-13 labeling for tracing purposes in pharmacokinetic studies.
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 exhibits typical physical properties associated with organic compounds:
The chemical properties include stability under standard laboratory conditions but may vary when exposed to light or moisture. The compound's reactivity profile allows it to participate in various chemical transformations relevant to synthetic organic chemistry .
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has several notable applications:
This comprehensive overview highlights the significance of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 within scientific research contexts, particularly its role in pharmaceutical development and analytical methodologies.
This isotopically labeled compound is systematically named as ethyl 2-[(2,3-dichloro-6-nitrophenyl)methyl-¹³C]amino(1-¹³C)acetate, reflecting the specific positions of the carbon-13 atoms. Its Chemical Abstracts Service (CAS) registry number is 1246818-19-8, distinguishing it from its non-labeled analogue (CAS 85325-11-7) [1] [6]. The compound carries the product code TRC-E925192 in commercial catalogs and is classified under the SMILES string "CCO¹³C[¹³CH₂]NCc₁c(Cl)c(Cl)ccc₁N+[O⁻]" [1] [2]. Regulatory identifiers include:
Table 1: Regulatory and Commercial Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Number (¹³C₂) | 1246818-19-8 | [1] [2] |
Unlabelled CAS | 85325-11-7 | [6] |
Product Code | TRC-E925192 | [1] [7] |
Molecular Formula | C₉¹³C₂H₁₂Cl₂N₂O₄ | [1] [5] |
The molecular architecture features a 2,3-dichloro-6-nitrobenzyl group attached via a methylene bridge to a ¹³C₂-labeled glycine ethyl ester moiety. The carbon-13 atoms are specifically incorporated at the glycine carbonyl carbon (C=O) and the adjacent methylene carbon (CH₂) [2] [5]. This strategic labeling is confirmed by the molecular formula C₉¹³C₂H₁₂Cl₂N₂O₄, which exhibits a molecular weight of 309.12 g/mol—precisely 2 mass units higher than the unlabeled compound (307.13 g/mol) [1] [6] [8]. The benzyl ring contains ortho-chlorine substituents that create steric hindrance, while the para-nitro group confers strong electron-withdrawing properties, influencing both reactivity and spectral behavior [3] [5].
Table 2: Structural Characteristics and Isotopic Positions
Structural Feature | Position/Value | Isotopic Labeling |
---|---|---|
Benzyl Substitution | 2,3-dichloro-6-nitro | None |
Glycine Moiety | -N-CH₂-COOEt | ¹³C at carbonyl and α-carbon |
Molecular Weight | 309.12 g/mol | +2 Da vs. unlabeled |
Key Functional Groups | Nitro, dichloro, ethyl ester | ¹³C in ester/carboxyl |
Nuclear Magnetic Resonance (NMR): ¹H-NMR analysis reveals characteristic signals: aromatic protons at δ 7.2–7.4 ppm (benzene ring), the ethyl ester quartet at δ 4.1–4.3 ppm (OCH₂), and a triplet at δ 1.2–1.4 ppm (CH₃) [3]. The glycine methylene protons appear as a singlet at δ 3.8–4.0 ppm, with coupling to adjacent ¹³C atoms causing slight signal broadening. ¹³C-NMR confirms isotopic enrichment at 170.5 ppm (carbonyl) and 52.8 ppm (α-carbon), while unlabeled carbons appear between 120–150 ppm (aromatic) and 60–14 ppm (ethyl) [3].
Infrared Spectroscopy: Key IR absorptions include the ester carbonyl stretch at 1745 cm⁻¹, the asymmetric nitro stretch at 1530 cm⁻¹, and the symmetric nitro stretch at 1350 cm⁻¹. The ¹³C labeling causes a 4–6 cm⁻¹ redshift in the carbonyl absorption compared to unlabeled analogues [3].
Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows the molecular ion [M+H]⁺ at m/z 310.12, with a characteristic +2 Da shift from the unlabeled compound (m/z 308.10). Isotopic distribution patterns confirm dual ¹³C incorporation, showing a >98% ¹³C₂ abundance [3] [5].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Isotopic Effects |
---|---|---|
¹H-NMR | δ 4.1–4.3 ppm (q, OCH₂); δ 3.8–4.0 ppm (s, NCH₂); δ 7.2–7.4 ppm (aromatic) | Broadening at α-carbon |
¹³C-NMR | δ 170.5 ppm (¹³C=O); δ 52.8 ppm (¹³CH₂); δ 148–122 ppm (aromatic C) | Exclusive enrichment at C=O/α-C |
IR | 1745 cm⁻¹ (C=O); 1530/1350 cm⁻¹ (NO₂) | 4–6 cm⁻¹ C=O redshift |
HRMS | [M+H]⁺ = 310.12 | +2 Da vs. unlabeled |
The ¹³C₂-labeled compound exhibits identical chromatographic behavior to its non-isotopic counterpart under reversed-phase HPLC conditions, eluting at 8.2 minutes (acetonitrile/0.1% TFA gradient) [3]. However, key differences emerge in:
Table 4: Comparative Properties of Labeled vs. Unlabeled Compound
Property | ¹³C₂-Labeled | Unlabeled | Analytical Utility |
---|---|---|---|
Molecular Weight | 309.12 g/mol | 307.13 g/mol | MS differentiation |
HPLC Retention | 8.2 min | 8.2 min | Co-elution with RT match |
Aqueous Solubility | 0.80 mg/mL | 0.89 mg/mL | Extraction efficiency |
Synthetic Yield* | 78% | 92% | KIE quantification |
Reductive amination to Anagrelide Impurity A [3] [9] |
The primary pharmaceutical role of this compound is as a synthetic precursor for ¹³C₂-labeled Anagrelide impurities, particularly Anagrelide Impurity A (CAS 1286968-94-2). Its isotopic integrity remains stable under standard storage conditions (-20°C, anhydrous), with <2% degradation over six months [3] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0